molecular formula C10H16O3 B3314310 Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol CAS No. 951330-84-0

Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol

Cat. No.: B3314310
CAS No.: 951330-84-0
M. Wt: 184.23 g/mol
InChI Key: ABUNPGFHELPBHN-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol is a spirocyclic compound characterized by a unique structure where two rings are connected via a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common method includes the reaction of a suitable dioxolane derivative with a norcarane precursor under controlled conditions to ensure the formation of the spirocyclic core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique stereochemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of stereoselective reactions .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,4'-bicyclo[4.1.0]heptane]-1'-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-9-1-2-10(6-8(9)5-9)12-3-4-13-10/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNPGFHELPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3C1(C3)CO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 342 Step 2 and making non-critical variations to replace cyclohexenylmethanol with 1,4-dioxaspiro[4.5]dec-7-en-8-ylmethanol, the title compound was obtained as a colourless liquid (4.0 g, 96%): 1H NMR (300 MHz, CDCl3) δ 3.92-3.84 (m, 4H), 3.48 (d, J=10.8 Hz, 1H), 3.26 (d, J=10.9 Hz, 1H), 2.21-2.0 (m, 2H), 1.94-1.86 (m 1H), 1.77-1.65 (m, 1H), 1.60-1.51 (m, 1H), 1.40-1.30 (m, 1H), 0.58 (dd, J=9.2, 4.8 Hz, 1H), 0.40 (t, J=5.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Reactant of Route 2
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Reactant of Route 3
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Reactant of Route 4
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Reactant of Route 5
Reactant of Route 5
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Reactant of Route 6
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol

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